prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
The compound acts as a selective STAT3 inhibitor . It interacts with STAT3, inhibiting its activation and thereby preventing the transcription of genes that are regulated by this transcription factor .
Biochemical Pathways
The inhibition of STAT3 affects several biochemical pathways. One of the key pathways is the JAK-STAT signaling pathway , which is involved in processes such as cell growth, differentiation, and immune response . By inhibiting STAT3, the compound disrupts this pathway, leading to a decrease in the transcription of genes that promote inflammation and cell proliferation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier . This suggests that the compound could have similar properties, but further studies are needed to confirm this.
Result of Action
The inhibition of STAT3 by the compound leads to a decrease in the transcription of genes that promote inflammation and cell proliferation . This can result in a reduction of inflammatory responses and a decrease in cell growth . In the context of neurodegenerative diseases, this could potentially protect against neuronal cell loss .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other molecules that bind to STAT3 could potentially affect the compound’s ability to inhibit this transcription factor . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.
Biological Activity
The compound prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule that integrates several pharmacologically active moieties. This article explores its biological activity, focusing on its therapeutic potential and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N2O5 with a molecular weight of approximately 382.41 g/mol. The compound features a pyrimidine core, which is known for its biological significance, particularly in drug development.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:
- Anticancer Activity : Many derivatives of pyrimidines and pyrazoles have demonstrated significant anticancer properties by inhibiting key enzymes involved in cell proliferation.
- Antimicrobial Properties : Pyrazole derivatives are noted for their antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some studies have highlighted their potential in reducing inflammation through various pathways.
Table 1: Biological Activities of Related Compounds
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in DNA synthesis. Inhibitors like the studied compound can reduce the availability of tetrahydrofolate, thereby limiting the proliferation of cancer cells .
- Kinase Inhibition : Similar compounds have shown the ability to inhibit various kinases involved in signaling pathways that regulate cell growth and survival .
Study 1: Antitumor Efficacy
A study investigating the antitumor efficacy of pyrido[2,3-d]pyrimidine derivatives found that these compounds significantly inhibited tumor growth in vitro and in vivo models. The mechanism was linked to their ability to inhibit DHFR and induce apoptosis in cancer cells .
Study 2: Antimicrobial Activity
In another study focusing on pyrazole derivatives, several compounds demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that modifications at specific positions enhanced their antimicrobial efficacy .
Properties
IUPAC Name |
prop-2-enyl 4-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-5-13-35-25(31)22-16(2)27-26(32)28-24(22)19-15-30(18-9-7-6-8-10-18)29-23(19)17-11-12-20(33-3)21(14-17)34-4/h5-12,14-15,24H,1,13H2,2-4H3,(H2,27,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMJZYKSWIKOOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.